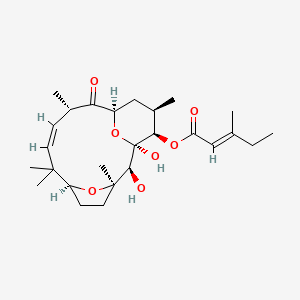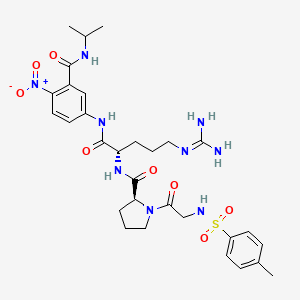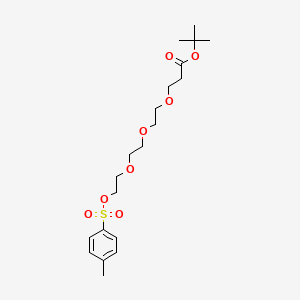
TT-10
Vue d'ensemble
Description
TT-10, also known as TAZ-K, is a pharmaceutical product that acts as an activator of the transcriptional coactivator with PDZ-binding motif (TAZ) and promotes cardiomyocytes (heart muscle cells) proliferation . It’s being studied for its potential to treat heart diseases accompanied by cardiomyocyte loss . It’s administered orally in subjects with advanced selected solid tumors .
Physical And Chemical Properties Analysis
TT-10 is a solid compound with a molecular weight of 283.35 . It’s soluble in DMSO at a concentration of 2 mg/mL . The compound is stored as a powder at temperatures between -20°C and 4°C .
Applications De Recherche Scientifique
1. Use in Monitoring Infrastructure Health
- Distributed Fibre Optic Sensing (DFOS) in Tunnel Monitoring : The Centre for European Nuclear Research (CERN) applied DFOS for long-term monitoring of concrete-lined tunnel section TT10. This was crucial for assessing the safety and structural health of CERN's underground particle accelerators and tunnels. The system addressed challenges like remote monitoring due to inaccessibility and instrument malfunction due to high radioactivity, proving effective in detecting minor movements and strains in the tunnel structure (Murro et al., 2016).
2. Advancements in High Energy Physics
- Quantum Machine Learning in High Energy Physics : Research using IBM's gate-model quantum computing systems employed the quantum variational classifier method in LHC physics analyses, including tt̄H (Higgs boson production) and H → μ+μ− (Higgs boson decays). The study demonstrated the potential of quantum machine learning to differentiate between signal and background in physics datasets, indicating a promising future for this technology in high-luminosity LHC physics analyses (Wu et al., 2020).
3. Potential in Myocardial Repair
- Cardiomyocyte Proliferation and Myocardial Repair : A study characterized a small molecule named TT-10 for its ability to promote the proliferation of human induced pluripotent stem cell-derived cardiomyocytes (hiPSCMs). TT-10 showed effectiveness in activating the cell cycle of hiPSCMs without impairing their functional properties, suggesting its potential in clinical applications for myocardial repair (Ito et al., 2019).
4. Nanoparticle-Mediated Drug Delivery
- Enhanced Drug Delivery for Cardiac Repair : Research on nanoparticle-mediated delivery of TT-10 in a mouse model of myocardial infarction showed that this method significantly improved cardiac function and reduced infarct size. The study highlights the effectiveness of TT-10-loaded nanoparticles in promoting myocyte proliferation and suggesting an advanced approach for myocardial repair (Chen et al., 2021).
Propriétés
IUPAC Name |
[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(5-fluorothiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS2/c1-2-5-14-11-15-10(13)9(18-11)8(16)6-3-4-7(12)17-6/h2-4H,1,5,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYPHJQPOHDZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=C(S1)C(=O)C2=CC=C(S2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















